molecular formula C14H11N3O2 B3173953 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid CAS No. 951547-45-8

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid

Cat. No.: B3173953
CAS No.: 951547-45-8
M. Wt: 253.26 g/mol
InChI Key: XJYNXNJYHIUZAN-UHFFFAOYSA-N
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Description

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzoic acid moiety.

Mechanism of Action

Target of Action

The compound 4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid, also known as 4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid, is a derivative of the imidazopyridine class of compounds . Imidazopyridines are known to interact with a variety of targets, including GABA A receptors, enzymes involved in carbohydrate metabolism, and components of the immune system . They also play a crucial role in the functioning of cancerous cells and pathogens .

Mode of Action

Imidazopyridines, in general, are known to act as positive allosteric modulators of gaba a receptors . They enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in the frequency of chloride channel opening events . This results in hyperpolarization of the neuron and a decrease in neuronal excitability .

Biochemical Pathways

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . For example, they can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

Imidazopyridines, in general, are known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Imidazopyridines are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Chemical Reactions Analysis

Types of Reactions

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Shares the same core structure but lacks the benzoic acid moiety.

    Imidazo[4,5-c]pyridine: Similar structure with a different fusion pattern of the imidazole and pyridine rings.

    Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.

Uniqueness

4-(3H-imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid is unique due to the presence of both the imidazo[4,5-b]pyridine core and the benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(imidazo[4,5-b]pyridin-3-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)11-5-3-10(4-6-11)8-17-9-16-12-2-1-7-15-13(12)17/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYNXNJYHIUZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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